molecular formula C16H19N3O4 B2495614 N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide CAS No. 1444701-14-7

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide

Cat. No.: B2495614
CAS No.: 1444701-14-7
M. Wt: 317.345
InChI Key: IHGAYHNVEJGUMW-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclohexyl derivative, followed by the introduction of the cyano group and the methoxy group. The final step involves the nitration of the benzamide moiety under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of eco-friendly processes to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution of the methoxy group can result in various substituted derivatives.

Scientific Research Applications

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-3-methylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
  • N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide
  • N-(1-Cyano-3-methylcyclohexyl)-1-methylindole-3-carboxamide

Uniqueness

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-5-methoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-4-3-7-16(9-11,10-17)18-15(20)13-8-12(23-2)5-6-14(13)19(21)22/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGAYHNVEJGUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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